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Compound of Interest

Compound Name: 3-Hydroxyechinenone

Cat. No.: B1258826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyechinenone, a keto-carotenoid of significant interest in various research fields,

including marine biology and pharmacology. This document collates available Ultraviolet-Visible

(UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presenting

them in a structured format to facilitate research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Hydroxyechinenone
(Molecular Formula: C₄₀H₅₄O₂; Molar Mass: 566.88 g/mol ).

UV-Vis Spectroscopy
The UV-Vis absorption spectrum of 3-Hydroxyechinenone is characterized by a main

absorption band in the visible region, typical for carotenoids with an extended conjugated

polyene system. The position of the absorption maximum (λmax) is solvent-dependent.
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Solvent λmax (nm)

Acetone 458

Ethanol 460

n-Hexane 455

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a

complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for 3-
Hydroxyechinenone is not readily found in consolidated databases, data has been reported in

specialized literature. The following represents a compilation of expected chemical shifts based

on the structure of 3-Hydroxyechinenone and related carotenoids.

¹H NMR (Proton NMR) Data (Predicted)

Proton Chemical Shift (δ, ppm) Multiplicity

Methyl Protons (gem-dimethyl) 1.0 - 1.2 s

Methyl Protons (on polyene

chain)
1.8 - 2.0 s

Methylene Protons (in rings) 1.5 - 2.5 m

Methine Protons (on polyene

chain)
6.0 - 7.0 m

Hydroxyl Proton Variable br s

Methine Proton (adjacent to

OH)
~4.0 m

¹³C NMR (Carbon-13 NMR) Data (Predicted)
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Carbon Chemical Shift (δ, ppm)

Methyl Carbons 12 - 30

Methylene Carbons 30 - 50

Methine Carbons (sp³) 60 - 70

sp² Carbons (polyene chain) 120 - 145

Carbonyl Carbon ~200

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Technique Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Fast Atom

Bombardment (FAB)
Positive 566.41 [M]⁺

566.30, 142.93,

118.95, 104.96, 90.94

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

laboratory procedures.

UV-Vis Spectroscopy
A solution of 3-Hydroxyechinenone is prepared in a UV-transparent solvent (e.g., acetone,

ethanol, or n-hexane). The concentration is adjusted to yield an absorbance value between 0.2

and 0.8 at the λmax. The spectrum is recorded using a double-beam UV-Vis

spectrophotometer, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. The

solvent used for the sample preparation is also used as the reference.

NMR Spectroscopy
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For NMR analysis, a sample of 3-Hydroxyechinenone (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is

often added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify

the spectrum to single lines for each unique carbon atom.

Mass Spectrometry
For FAB-MS, the 3-Hydroxyechinenone sample is mixed with a suitable matrix (e.g., m-

nitrobenzyl alcohol) on a sample probe. The probe is then inserted into the ion source of the

mass spectrometer. A high-energy beam of atoms (e.g., xenon or argon) is used to bombard

the sample, causing desorption and ionization. The resulting ions are then analyzed by the

mass spectrometer.

Visualizations
To aid in the understanding of the molecular structure and the analytical workflow, the following

diagrams are provided.
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Chemical structure representation of 3-Hydroxyechinenone.
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Spectroscopic Analysis Workflow

3-Hydroxyechinenone Sample
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Conceptual workflow for the spectroscopic analysis.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 3-
Hydroxyechinenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258826#spectroscopic-data-uv-vis-nmr-mass-spec-
of-3-hydroxyechinenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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